molecular formula C18H18F3N3O5 B12179660 Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12179660
M. Wt: 413.3 g/mol
InChI Key: KFMGEYDNCXZKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic small molecule featuring a quinoline core substituted with a hydroxyl (-OH) and trifluoromethoxy (-OCF₃) group at positions 4 and 6, respectively. The quinoline moiety is linked via a carbonyl group to a piperazine ring, which is further modified by an ethyl carboxylate ester at the 1-position. This structure combines aromatic heterocyclic chemistry with piperazine-based pharmacophore design, commonly explored for antimicrobial, anticancer, and CNS-targeting applications .

Properties

Molecular Formula

C18H18F3N3O5

Molecular Weight

413.3 g/mol

IUPAC Name

ethyl 4-[4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-7-5-23(6-8-24)16(26)13-10-22-14-4-3-11(29-18(19,20)21)9-12(14)15(13)25/h3-4,9-10H,2,5-8H2,1H3,(H,22,25)

InChI Key

KFMGEYDNCXZKDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Conrad-Limpach Reaction Protocol

  • Reactants : β-Keto ester (ethyl acetoacetate) and 3-aminophenol derivative.

  • Conditions :

    • Heating under reflux in diphenyl ether at 250–270°C for 4–6 hours.

    • Acid catalysis (concentrated H₂SO₄ or polyphosphoric acid) to facilitate cyclodehydration.

  • Yield : 60–70% for unsubstituted quinolines; electron-withdrawing groups reduce yields to 45–55%.

Functionalization at C6: Introduction of Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling :

  • NAS Protocol :

    • Reactants : 6-Hydroxyquinoline intermediate, trifluoromethylating agent (e.g., HCF₂OF, CF₃I).

    • Conditions :

      • Anhydrous DMF, CuI catalyst, 110–120°C, 12–18 hours.

    • Yield : 40–50% due to steric hindrance from the quinoline ring.

  • Alternative Method : Direct coupling of pre-functionalized aryl boronic acids containing -OCF₃ using Suzuki-Miyaura conditions.

Preparation of the Piperazine Carboxylate Moiety

The piperazine-1-carboxylate fragment is synthesized through carbamate formation :

Ethyl Piperazine-1-carboxylate Synthesis

  • Reactants : Piperazine, ethyl chloroformate.

  • Conditions :

    • Base (NaOH or K₂CO₃) in tetrahydrofuran (THF) at 0–25°C.

    • Slow addition of ethyl chloroformate to avoid side reactions.

  • Yield : >90% after recrystallization.

Coupling of Quinoline and Piperazine Fragments

The final step involves forming the amide bond between the quinoline carbonyl and piperazine nitrogen.

Acylation via Carbodiimide Coupling

  • Reactants : 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, ethyl piperazine-1-carboxylate.

  • Conditions :

    • Coupling Agents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

    • Solvent: Dichloromethane (DCM) or THF.

    • Temperature: 0°C to room temperature, 12–24 hours.

  • Yield : 65–75% after column chromatography.

Alternative: Direct Carbonyl Activation

  • Reactants : Quinoline-3-carbonyl chloride, piperazine carboxylate.

  • Conditions :

    • Anhydrous DCM, triethylamine (TEA) as base, 0°C to RT.

  • Yield : 70–80% with faster reaction times (4–6 hours).

Optimization and Challenges

Key Challenges

  • Trifluoromethoxy Introduction : Low yields due to poor nucleophilicity of -OCF₃ precursors.

  • Amide Coupling : Competing side reactions (e.g., piperazine dimerization) require strict stoichiometric control.

Comparative Data Table: Coupling Methods

MethodCoupling AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)
Carbodiimide (EDCl)EDCl/HOBtDCM0–252465–75>95
Carbonyl ChlorideTEADCM0–25670–80>98
Reductive AminationNaCNBH₃MeOH251250–6090

Analytical Characterization

Critical spectroscopic data for intermediates and final product:

  • Quinoline Core (¹H NMR) : δ 8.9 (s, 1H, C2-H), 7.6–8.2 (m, 3H, aromatic), 6.5 (s, 1H, -OH).

  • Piperazine Carboxylate (¹³C NMR) : δ 155.2 (C=O), 61.5 (CH₂CH₃), 44.8 (piperazine-C).

  • Final Product (HRMS) : m/z 413.3 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Use of CuI for trifluoromethoxy introduction reduces catalyst costs compared to Pd-based systems.

  • Safety : Quenching exothermic reactions (e.g., acyl chloride formation) with ice-cold NaHCO₃ mitigates risks .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound, such as alcohol derivatives.

    Substitution: Functionalized quinoline derivatives with new substituents replacing the trifluoromethoxy group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of quinoline, including ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through modulation of specific signaling pathways, making it a candidate for further development in cancer therapeutics .

Dopamine Receptor Modulation : The compound has been investigated for its activity on dopamine receptors, particularly the D3 receptor. A high-throughput screening identified this compound as a selective D3 receptor agonist, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia. The structure-activity relationship studies revealed that modifications in the piperazine moiety significantly affect receptor affinity and selectivity .

Biochemical Research

Enzyme Inhibition Studies : this compound has been utilized in enzyme inhibition studies, particularly targeting phospholipase A2. Its inhibitory effects on this enzyme suggest potential applications in managing inflammatory conditions, as phospholipase A2 is involved in the release of arachidonic acid and subsequent inflammatory mediators .

Corrosion Inhibition : Beyond medicinal applications, the compound has been evaluated for its effectiveness as a corrosion inhibitor in acidic environments. Studies have shown that it can significantly reduce corrosion rates of mild steel in hydrochloric acid solutions, indicating its utility in materials science and engineering applications .

Structure-Activity Relationship (SAR) Insights

A comprehensive SAR analysis has been conducted to optimize the pharmacological properties of this compound. This analysis involved synthesizing various analogs to explore how modifications influence biological activity. Key findings include:

Modification TypeObserved Effect on Activity
Substitution on the Piperazine RingEnhanced D3 receptor selectivity and potency
Variation in Carbonyl GroupAltered binding affinity to target receptors
Fluorine SubstitutionImproved lipophilicity and cellular permeability

These modifications have led to the identification of more potent analogs with reduced side effects, paving the way for future drug development efforts.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in disease pathways.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Key structural analogs differ in substituents on the quinoline ring, the nature of the linker between quinoline and piperazine, and modifications to the piperazine moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name / ID Quinoline Substituents Linker Group Piperazine Modifications Key Synthetic Methods
Target Compound 4-OH, 6-OCF₃ Carbonyl (-CO-) Ethyl carboxylate ester Likely coupling via triphosgene-mediated carbonylations (inferred from similar protocols in )
N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide None Pentanamide Trifluoromethoxyphenyl Buchwald-Hartwig amination, amide coupling
(Z)-1-Ethyl-6-fluoro-7-(4-(2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-F, 7-piperazine-linked thiazolidinedione Acetyl Fluorobenzylidene-thiazolidinedione Nucleophilic substitution, triphosgene-mediated acylation
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate None (phenyl ring) Carbonyl Ethyl carboxylate ester Aroyl chloride coupling with piperazine
3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate None Methyl (-CH₂-) Methyl ester Reductive amination, esterification

Physicochemical Properties

  • Thermal Stability : Piperazine-linked esters (e.g., ) exhibit high thermal stability (decomposition >280°C), suggesting similar robustness for the target compound .
  • Solubility : Ethyl carboxylate esters (target and ) may exhibit moderate aqueous solubility, whereas amide-linked analogs (e.g., ) show improved solubility due to hydrogen-bonding capacity .

Pharmacological Implications

  • Antimicrobial Activity: Fluorinated quinolones (e.g., ) demonstrate potent antibacterial activity via DNA gyrase inhibition. The trifluoromethoxy group in the target compound may enhance Gram-negative coverage .
  • CNS Targeting: Piperazine derivatives (e.g., ) are known for serotonin/dopamine receptor modulation. The target compound’s trifluoromethoxy group could improve CNS bioavailability .
  • Metabolic Stability : Ethyl esters (target and ) are prone to esterase hydrolysis, whereas amide-linked analogs (e.g., ) exhibit longer plasma half-lives .

Biological Activity

Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H18F3N3O5
  • Molecular Weight : 413.3 g/mol
  • IUPAC Name : Ethyl 4-[4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline core structure allows for modulation of various enzymes and receptors, enhancing the compound's binding affinity and specificity due to the presence of the trifluoromethoxy group. This unique structural feature contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. This compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. In vitro studies indicate that such compounds can inhibit sirtuin enzymes, which are implicated in cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a study assessing various quinoline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of quinoline derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against A549 lung cancer cells. The study revealed an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of iNOS and COX

Structure Activity Relationship (SAR)

Compound StructureBiological ActivityReference
Quinoline core with trifluoromethoxyEnhanced binding affinity
Piperazine moietyIncreased bioavailability

Q & A

Q. What are the typical synthetic routes for preparing Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with the preparation of the quinoline and piperazine precursors. Key steps include:

Coupling Reactions : Amide bond formation between the quinoline carboxylic acid derivative and the piperazine scaffold using coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) under inert conditions.

Functional Group Protection/Deprotection : Temporary protection of the hydroxyl and trifluoromethoxy groups during synthesis to prevent undesired side reactions.

Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .

  • Data Table : Hypothetical Reaction Optimization Parameters (Based on Analogous Compounds)
StepReagentsTemperature (°C)SolventYield (%)Purity (%)
1EDC/HOBt0–25DMF60–7590–95
2TFA25–40DCM85–9095–98

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton and carbon environments, particularly the quinoline aromatic signals and piperazine methylene groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Advanced Research Questions

Q. How can conflicting data on reaction yields be reconciled during synthesis optimization?

  • Methodological Answer : Discrepancies in yields often arise from variations in:
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency compared to non-polar solvents.
  • Catalyst Loading : Excess coupling agents (e.g., EDC) can lead to side reactions, reducing yield.
  • Temperature Control : Low temperatures (0–5°C) stabilize reactive intermediates but may slow reaction kinetics.
    Systematic Design of Experiments (DoE) approaches, such as factorial design, are recommended to isolate critical variables .

Q. What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme Assays : Testing inhibition/activation of kinases or receptors (e.g., tyrosine kinases) using fluorescence-based or radiometric assays.
  • Cellular Signaling Studies : Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK or Akt).
  • Molecular Docking : Computational modeling to predict binding interactions with target proteins, guided by the compound’s trifluoromethoxy and quinoline moieties .
  • Data Table : Hypothetical SAR Parameters (Based on Analogous Piperazine Derivatives)
Functional GroupTarget Affinity (IC₅₀, nM)Selectivity Ratio (vs. Off-Target)
Trifluoromethoxy12 ± 210:1 (Kinase A vs. Kinase B)
Hydroxyquinoline8 ± 115:1 (Receptor X vs. Receptor Y)

Q. How can stability under physiological conditions be assessed for in vitro studies?

  • Methodological Answer :
  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Oxidative Stress Resistance : Exposure to hydrogen peroxide or metal ions to simulate reactive oxygen species (ROS) environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Contradictions may stem from:
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., endpoint vs. kinetic measurements).
  • Compound Purity : Impurities >5% can skew activity results; verify via HPLC and MS.
  • Concentration Gradients : Use standardized dose-response curves (e.g., 0.1–100 µM) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.